molecular formula C13H12F3N3O2 B6721520 N-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole-5-carboxamide

N-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B6721520
M. Wt: 299.25 g/mol
InChI Key: AJMYRXPMSNYDQV-UHFFFAOYSA-N
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Description

N-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of a trifluoromethyl group in its structure imparts significant chemical stability and bioactivity, making it a compound of interest for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Phenoxyethyl Intermediate:

    Synthesis of the Pyrazole Intermediate:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives at the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of agrochemicals due to its stability and bioactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact mechanism can vary depending on the specific application, but it often involves inhibition or activation of key enzymes involved in disease processes.

Comparison with Similar Compounds

  • N-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole-3-carboxamide
  • N-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole-4-carboxamide

Comparison:

  • Uniqueness: The position of the carboxamide group on the pyrazole ring can significantly influence the compound’s chemical properties and biological activity. N-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct bioactivity and stability compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c14-13(15,16)9-2-1-3-10(8-9)21-7-6-17-12(20)11-4-5-18-19-11/h1-5,8H,6-7H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMYRXPMSNYDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNC(=O)C2=CC=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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